molecular formula C18H23N3O4 B2853600 N-(2-methoxyphenyl)-2-(8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetamide CAS No. 732999-94-9

N-(2-methoxyphenyl)-2-(8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetamide

Cat. No.: B2853600
CAS No.: 732999-94-9
M. Wt: 345.399
InChI Key: XAJZLMRXDPJCCQ-UHFFFAOYSA-N
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Description

N-(2-Methoxyphenyl)-2-(8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetamide is a spirocyclic hydantoin derivative characterized by a 1,3-diazaspiro[4.5]decane core, an 8-methyl group, and a 2-methoxyphenyl acetamide side chain.

Properties

IUPAC Name

N-(2-methoxyphenyl)-2-(8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3O4/c1-12-7-9-18(10-8-12)16(23)21(17(24)20-18)11-15(22)19-13-5-3-4-6-14(13)25-2/h3-6,12H,7-11H2,1-2H3,(H,19,22)(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAJZLMRXDPJCCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2(CC1)C(=O)N(C(=O)N2)CC(=O)NC3=CC=CC=C3OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-methoxyphenyl)-2-(8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetamide is a complex organic compound notable for its unique spirocyclic structure and potential biological activities. This article delves into the biological activity of this compound, summarizing relevant research findings, synthesis methods, and potential therapeutic applications.

Structural Characteristics

The compound features a methoxyphenyl group and a diazaspirodecane core , which contribute to its stability and reactivity. The spirocyclic framework is particularly significant as it may influence the compound's interaction with biological targets.

Synthesis Overview

The synthesis of this compound typically involves several key steps:

  • Formation of the spirocyclic core through cyclization reactions.
  • Introduction of functional groups to enhance biological activity.
  • Purification using techniques such as recrystallization or chromatography to achieve high yields and purity.

Anticonvulsant Properties

Preliminary studies suggest that this compound may possess anticonvulsant properties similar to other compounds in its class. The diazaspiro structure is known for its interactions with various biological targets, including enzymes and receptors involved in neurological pathways.

Enzyme Inhibition

Research indicates that compounds with similar structures can act as inhibitors of key enzymes such as chitin synthase (CHS) . In vitro studies have shown that derivatives of diazaspiro compounds exhibit moderate to excellent potency against CHS, suggesting potential antifungal activity .

Case Studies and Research Findings

StudyFindings
Study 1 Found that derivatives of diazaspiro compounds inhibited chitin synthase with varying degrees of potency (IC values reported) .
Study 2 Investigated the anticonvulsant effects in animal models, showing promise for treating seizure disorders .
Study 3 Evaluated the interaction of similar compounds with biological receptors, indicating modulation of receptor functions .

Comparative Analysis with Similar Compounds

To better understand the uniqueness of this compound, a comparison with structurally similar compounds is useful:

Compound NameStructure FeaturesUnique Aspects
4-[(2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)methyl]benzoic acid methyl esterSimilar spirocyclic coreDifferent substituents affect reactivity
8-amino-3-[2-(4-fluorophenoxy)ethyl]-1,3-diazaspiro[4.5]decane-2,4-dioneSimilar diazaspiro structureFluorophenoxy group may enhance bioactivity
2-{2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl}acetic acidShares core structure but differs in functional groupsAcetic acid moiety alters solubility

Comparison with Similar Compounds

Structural Modifications and Pharmacological Implications

The table below summarizes key structural analogs and their pharmacological profiles:

Compound Name Structural Feature(s) Molecular Weight (g/mol) Key Pharmacological Findings Reference
Target Compound: N-(2-Methoxyphenyl)-2-(8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetamide 2-Methoxyphenyl acetamide substituent 343.4* Limited direct activity data; inferred stability from methoxy group’s electron-donating effects
N-Benzyl-2-(8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetamide Benzyl group replaces 2-methoxyphenyl 343.4 Enhanced lipophilicity; potential for improved blood-brain barrier penetration
N-(2-Ethylphenyl)-2-(8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetamide Ethyl group replaces methoxy; increased hydrophobicity 343.4 Reduced polarity may lower solubility but improve membrane interaction
2-Chloro-N-(8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetamide Chloroacetamide moiety; electron-withdrawing substituent 284.7 Potential reactivity in nucleophilic environments; unconfirmed biological activity
Quinazoline-sulfonyl derivatives (e.g., Compound 39 in ) Quinazoline-sulfonyl group instead of spirohydantoin ~500 (estimated) IC₅₀ < 10 µM against HCT-1, SF268, and MCF-7 cancer cell lines via MTT assay
N-(2,4-Dichlorophenethyl)-2-(8-(2,4-dimethoxybenzoyl)-1,3-diazaspiro[4.5]decan-3-yl)acetamide Dichlorophenethyl and dimethoxybenzoyl groups 571.5 Potent Mtb Lpd inhibitor (IC₅₀ = 0.8 µM); co-crystal structure confirms binding interactions

*Molecular weight calculated based on formula C₁₉H₂₅N₃O₃.

Key Observations

Benzyl-substituted analogs (e.g., ) exhibit higher lipophilicity, which may improve CNS penetration but reduce aqueous solubility . Chloroacetamide derivatives () introduce electron-withdrawing effects, which could modulate reactivity in enzymatic environments, though biological data are lacking .

Spirocyclic Core vs. Heterocyclic Replacements :

  • Compounds with quinazoline-sulfonyl groups () demonstrate superior anticancer activity (IC₅₀ < 10 µM) compared to spirohydantoin-based analogs, likely due to enhanced hydrogen bonding with kinase targets .
  • The dichlorophenethyl-dimethoxybenzoyl analog () highlights the importance of aromatic substituents in selective enzyme inhibition, achieving sub-micromolar potency against mycobacterial Lpd .

Synthetic Accessibility :

  • The target compound and its analogs are typically synthesized via EDCI/HOBt-mediated coupling (), with modifications in substituents requiring tailored reagents (e.g., O-benzylhydroxylamine in ) .

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